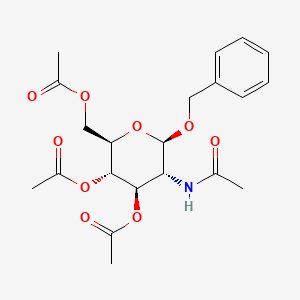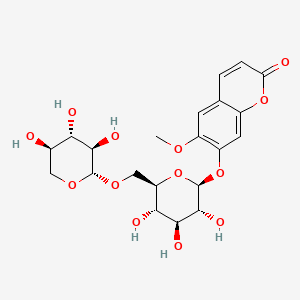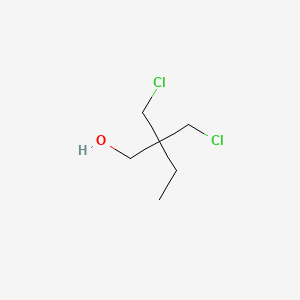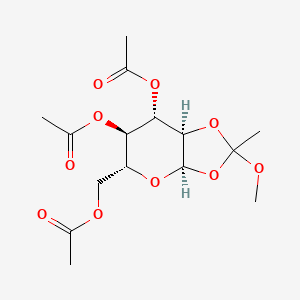![molecular formula C9H11NS B1337565 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepin CAS No. 58980-39-5](/img/structure/B1337565.png)
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepin
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene is a heterocyclic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, making it a unique structure in the realm of organic chemistry .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien verwendet und als Vorläufer bei der Synthese von Pharmazeutika
5. Wirkmechanismus
Der Wirkmechanismus von 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
Target of Action
The primary targets of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine are the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca2±ATPase 2a (SERCA2a) . RyR2 is an intracellular Ca2+ release channel enriched in the sarcoplasmic reticulum of cardiac muscle cells and in the endoplasmic reticulum of neurons in the central nervous system . SERCA2a is another cardiac Ca2±transport SR protein, a subtype of SERCA transmembrane P-type ATPase .
Mode of Action
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine interacts with its targets by preventing Ca2+ leak through RyR2 and enhancing cardiac sarco-endoplasmic reticulum (SR) Ca2+ load by activation of SERCA2a . This dual activity helps to regulate the concentration of cytosolic Ca2+ and initiates the diastolic relaxation phase of the myocardium .
Biochemical Pathways
The compound affects the calcium-induced Ca2+ release process . It initiates Ca2+ release from the SR into the cytoplasm, which activates the contraction of the heart muscle . After the Ca2+ ions are released by RyR2 during cardiac muscle contraction, SERCA2a pumps them back into the SR . This decreases the concentration of cytosolic Ca2+ and initiates the diastolic relaxation phase of the myocardium .
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine’s action include the prevention of Ca2+ leak through RyR2 and the enhancement of cardiac SR Ca2+ load by activation of SERCA2a . These actions help to regulate the concentration of cytosolic Ca2+ and initiate the diastolic relaxation phase of the myocardium . This can contribute to improved cardiac function in conditions such as heart failure .
Action Environment
The action, efficacy, and stability of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine can be influenced by various environmental factors. For instance, the acidity of the reaction media can affect the cyclization of the compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing compound under acidic or basic conditions to form the desired heterocyclic ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific precursors used.
Industrial Production Methods
In an industrial setting, the production of 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocycloheptene may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Reaktionstypen
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Das Stickstoff- und das Schwefelatom können unter bestimmten Bedingungen reduziert werden.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an Positionen neben den Heteroatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin
- 1-Naphthalenol, 5,6,7,8-tetrahydro-
Einzigartigkeit
6,7,8,9-Tetrahydro-5-thia-8-aza-benzocyclohepten ist aufgrund seiner spezifischen Ringstruktur, die sowohl Stickstoff- als auch Schwefelatome enthält, einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen in Forschung und Industrie wertvoll machen .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDEKBXSIKCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483283 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58980-39-5 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
